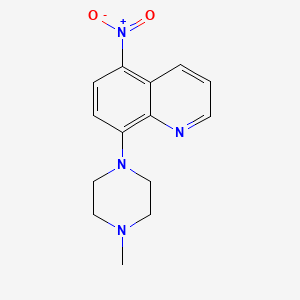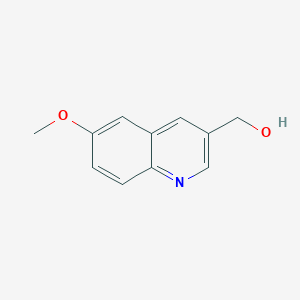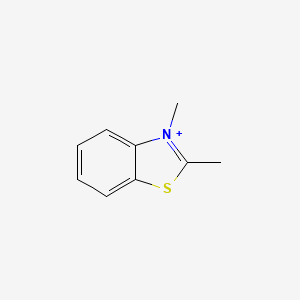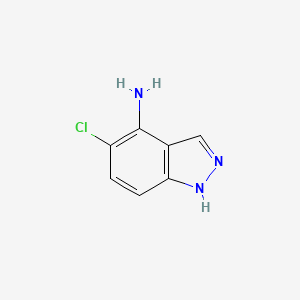
(e)-3-(4-fluorophenyl)-2-methylacrylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(e)-3-(4-fluorophenyl)-2-methylacrylic acid is an organic compound characterized by the presence of a fluorine atom attached to a phenyl ring, which is further connected to a prop-2-enoic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (e)-3-(4-fluorophenyl)-2-methylacrylic acid typically involves the following steps:
Starting Materials: The synthesis begins with 4-fluorobenzaldehyde and methyl acrylate.
Reaction Conditions: The reaction is carried out under basic conditions, often using a base such as sodium hydroxide or potassium carbonate.
Procedure: The 4-fluorobenzaldehyde undergoes a Knoevenagel condensation with methyl acrylate to form the intermediate product, which is then hydrolyzed to yield this compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions: (e)-3-(4-fluorophenyl)-2-methylacrylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the double bond into a single bond, yielding saturated derivatives.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the fluorine atom.
Major Products:
Oxidation Products: Carboxylic acids or ketones.
Reduction Products: Saturated derivatives of the original compound.
Substitution Products: Compounds with various functional groups replacing the fluorine atom.
Applications De Recherche Scientifique
(e)-3-(4-fluorophenyl)-2-methylacrylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism by which (e)-3-(4-fluorophenyl)-2-methylacrylic acid exerts its effects depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity for its target, influencing the overall biological activity.
Comparaison Avec Des Composés Similaires
3-(4-Chlorophenyl)-2-methylprop-2-enoic acid: Similar structure but with a chlorine atom instead of fluorine.
3-(4-Bromophenyl)-2-methylprop-2-enoic acid: Contains a bromine atom in place of fluorine.
3-(4-Methylphenyl)-2-methylprop-2-enoic acid: Features a methyl group instead of a halogen.
Uniqueness: The presence of the fluorine atom in (e)-3-(4-fluorophenyl)-2-methylacrylic acid imparts unique properties such as increased electronegativity and lipophilicity, which can influence the compound’s reactivity and biological activity. This makes it distinct from its analogs with different substituents.
Propriétés
Formule moléculaire |
C10H9FO2 |
|---|---|
Poids moléculaire |
180.17 g/mol |
Nom IUPAC |
3-(4-fluorophenyl)-2-methylprop-2-enoic acid |
InChI |
InChI=1S/C10H9FO2/c1-7(10(12)13)6-8-2-4-9(11)5-3-8/h2-6H,1H3,(H,12,13) |
Clé InChI |
AQQMERSMRLTKCK-UHFFFAOYSA-N |
SMILES canonique |
CC(=CC1=CC=C(C=C1)F)C(=O)O |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 3-(4-aminophenyl)-2-[(tert-butoxycarbonyl)amino]propanoate](/img/structure/B8808232.png)











